Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate
Description
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a quinoline-derived ester featuring a hydroxyl group at the 2-position of the propanoate chain and a quinolin-4-yl substituent at the 3-position. This compound combines the aromatic and heterocyclic properties of quinoline with the reactivity of a hydroxy ester, making it a versatile candidate for medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-quinolin-4-ylpropanoate |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-6-7-14-11-5-3-2-4-10(9)11/h2-7,12,15H,8H2,1H3 |
InChI Key |
YHORALJVSVPVEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=NC2=CC=CC=C12)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate esterifying agents. One common method includes the reaction of 4-hydroxyquinoline with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline esters.
Scientific Research Applications
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride
- Structural Difference: Replaces quinoline with pyridine (lacks fused benzene ring).
- Implications: Reduced aromaticity and lipophilicity compared to quinoline derivatives. The pyridine moiety may weaken π-π stacking interactions with biological targets, altering pharmacological profiles .
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
- Structural Difference : Contains a ketone (oxo) group at the 3-position instead of a hydroxyl.
- This compound has demonstrated antimicrobial and anticancer activities, suggesting that the hydroxyl group in the target compound may offer distinct binding modes .
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate
- Structural Difference: Chloro and oxo substituents at positions 6 and 4 of the quinoline ring.
- Implications : The electron-withdrawing chloro group increases reactivity in electrophilic substitutions, while the 4-oxo group may enhance interactions with enzymes like topoisomerases, common targets in antimicrobial therapies .
Variations in the Propanoate Chain
Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate
- Structural Difference: Amino group replaces the hydroxyl, and the quinoline ring is partially saturated.
- Saturation of the quinoline ring reduces aromatic conjugation, altering electronic properties and metabolic stability .
Ethyl 2-cyano-3-(quinolin-2-yl)propanoate
- Structural Difference: Cyano group at position 2 and quinolin-2-yl substituent.
- Implications: The electron-deficient cyano group increases electrophilicity, enabling nucleophilic additions. Quinolin-2-yl substitution may shift binding site preferences compared to quinolin-4-yl, as seen in its enhanced cytotoxicity in cancer cell lines .
3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid
- Structural Difference: Propanoic acid instead of methyl ester, with additional methyl groups on the quinoline ring.
- Implications: The carboxylic acid form improves water solubility but may reduce cell permeability.
Biological Activity
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the condensation of quinoline derivatives with appropriate alkylating agents. The compound features a quinoline moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Biological Activity
1. Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial membranes or inhibition of essential enzymes.
2. Anticancer Activity
The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The presence of the quinoline ring is believed to enhance its interaction with DNA and other cellular targets, leading to cell cycle arrest and programmed cell death.
3. Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Comparatively, derivatives with the quinoline structure have been reported to exhibit higher AChE inhibition than their non-quinoline counterparts, suggesting a potential application in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinoline ring significantly influence the biological activity of this compound. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at C6 | Increased potency against Plasmodium falciparum |
| Hydroxyl group at C2 | Enhanced solubility and bioavailability |
| Methylation at C3 | Improved enzyme inhibition |
These findings suggest that careful structural modifications can optimize the pharmacological profile of quinoline-based compounds.
Case Studies
1. Antimalarial Activity
A study focusing on a series of quinoline derivatives found that this compound exhibited low nanomolar activity against drug-resistant strains of Plasmodium falciparum. The compound's mechanism was linked to interference with heme detoxification pathways within the parasite .
2. Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The results indicated that this compound could mitigate cell death and promote neuronal survival through antioxidant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
